molecular formula C10H12ClN3O3S B11792423 2-(5-Chloro-6-oxo-4-thiomorpholinopyridazin-1(6H)-yl)acetic acid

2-(5-Chloro-6-oxo-4-thiomorpholinopyridazin-1(6H)-yl)acetic acid

Cat. No.: B11792423
M. Wt: 289.74 g/mol
InChI Key: RLKHWXBBCCLQGE-UHFFFAOYSA-N
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Description

2-(5-Chloro-6-oxo-4-thiomorpholinopyridazin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-6-oxo-4-thiomorpholinopyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the thiomorpholine ring: This step involves the reaction of the pyridazinone intermediate with thiomorpholine under suitable conditions.

    Acetic acid substitution: The final step involves the substitution of the acetic acid group, which can be achieved through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-6-oxo-4-thiomorpholinopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and enzyme activities.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-6-oxo-4-thiomorpholinopyridazin-1(6H)-yl)acetic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar core structures but different substituents.

    Thiomorpholine derivatives: Compounds with the thiomorpholine ring but different core structures.

Uniqueness

2-(5-Chloro-6-oxo-4-thiomorpholinopyridazin-1(6H)-yl)acetic acid is unique due to the combination of the pyridazinone core with the thiomorpholine ring and the acetic acid group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H12ClN3O3S

Molecular Weight

289.74 g/mol

IUPAC Name

2-(5-chloro-6-oxo-4-thiomorpholin-4-ylpyridazin-1-yl)acetic acid

InChI

InChI=1S/C10H12ClN3O3S/c11-9-7(13-1-3-18-4-2-13)5-12-14(10(9)17)6-8(15)16/h5H,1-4,6H2,(H,15,16)

InChI Key

RLKHWXBBCCLQGE-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=C(C(=O)N(N=C2)CC(=O)O)Cl

Origin of Product

United States

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